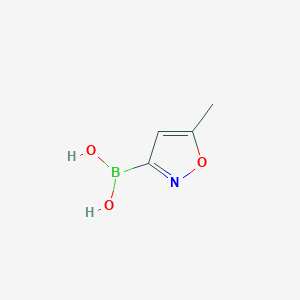

B-(5-methyl-3-isoxazolyl)Boronic acid

Description

Contextualizing Boronic Acids as Versatile Reagents in Organic Synthesis

Boronic acids are a class of organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, with the general formula R-B(OH)₂. wikipedia.org They are related to boric acid, with one hydroxyl group replaced by an organic residue. wikipedia.org This unique structure confers upon them the property of being Lewis acids, enabling them to form reversible covalent complexes with molecules that have Lewis base donors, such as sugars and amino acids. wikipedia.orgboronmolecular.com

Their stability, generally low toxicity, and ease of synthesis have made them indispensable tools in modern organic synthesis. boronmolecular.comnih.gov One of the most prominent applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comnbinno.comchemrxiv.org This reaction has revolutionized the synthesis of complex molecules, including pharmaceuticals and agrochemicals. boronmolecular.comnbinno.com Beyond the Suzuki coupling, boronic acids participate in a variety of other significant organic transformations, including the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, the Liebeskind-Srogl coupling for ketone synthesis, and the Petasis multi-component reaction for creating substituted amines. wikipedia.orgchemrxiv.orgpharmiweb.com Their versatility makes them crucial building blocks for constructing intricate molecular scaffolds. nih.govnbinno.com

The Significance of Heterocyclic Motifs in Contemporary Chemistry

Heterocyclic compounds are organic molecules that feature a ring structure containing at least one atom that is not carbon, such as nitrogen, oxygen, or sulfur. wisdomlib.org This class of compounds is the largest and most varied in organic chemistry and plays a fundamental role in biochemistry and medicinal chemistry. Many essential biological molecules, including nucleic acids (DNA and RNA), vitamins, and amino acids, feature heterocyclic rings within their structures.

The presence of heteroatoms imparts unique physicochemical and electronic properties to these molecules, leading to enhanced stability and distinct reactivity patterns. Consequently, heterocyclic scaffolds are recurrent motifs in a vast number of pharmaceutical drugs, contributing to their biological activity and ability to interact with specific biological targets. nih.gov Their structural diversity allows for fine-tuning to develop agents with a wide range of therapeutic applications, including as antibiotics, antivirals, and antitumor agents. nih.gov The synthesis and manipulation of heterocyclic compounds are therefore central to drug discovery and the development of new materials with tailored properties.

Overview of Isoxazole-Containing Boronic Acids as Prominent Research Targets

The isoxazole (B147169) ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom in adjacent positions. As a class, isoxazoles are recognized for their diverse biological activities and are found in numerous established pharmaceuticals. nbinno.com When the versatile boronic acid functional group is attached to an isoxazole core, it creates a powerful and bifunctional building block for medicinal chemists and organic synthesists. nbinno.comsmolecule.com

Isoxazole-containing boronic acids, such as (3-Methylisoxazol-5-yl)boronic acid, serve as valuable reagents that combine the pharmacologically relevant features of the isoxazole motif with the synthetic flexibility of the boronic acid group. nbinno.comsmolecule.com This combination allows for their facile incorporation into larger molecules through robust and efficient cross-coupling methodologies like the Suzuki-Miyaura reaction. smolecule.comenamine.net This capability enables the rapid synthesis of libraries of complex compounds for screening in drug discovery programs, accelerating the identification of potential therapeutic lead compounds. nbinno.com The isoxazole ring itself can contribute to binding affinity and metabolic stability in a final drug product. nbinno.com

Scope and Relevance of Research Pertaining to B-(5-methyl-3-isoxazolyl)Boronic Acid

This compound (CAS No: 1012084-55-7) is a specific isoxazole boronic acid derivative that has attracted attention as a valuable building block in organic synthesis. parchem.com Its structure features a methyl group at the 5-position of the isoxazole ring, which can influence its electronic properties and steric interactions in chemical reactions.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1012084-55-7 |

| Molecular Formula | C₄H₆BNO₃ |

| Synonyms | (5-Methylisoxazol-3-yl)boronic acid, (5-methyl-1,2-oxazol-3-yl)boronic acid |

The research relevance of this particular compound lies in its potential to serve as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the reactive boronic acid group allows it to be readily coupled with various aryl or vinyl halides, while the 5-methylisoxazole (B1293550) moiety provides a stable, pharmacologically relevant scaffold. This dual functionality makes it a target for researchers aiming to design and construct novel bioactive compounds by systematically modifying molecular structures to achieve desired therapeutic or material properties.

Structure

2D Structure

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO3/c1-3-2-4(5(7)8)6-9-3/h2,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFRKDHKKZASBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NOC(=C1)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287261 | |

| Record name | B-(5-Methyl-3-isoxazolyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373229-27-6 | |

| Record name | B-(5-Methyl-3-isoxazolyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373229-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Methyl-3-isoxazolyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for B 5 Methyl 3 Isoxazolyl Boronic Acid and Its Chemical Congeners

General Strategies for Organoboronic Acid Synthesis

Several robust methodologies have been established for the synthesis of organoboronic acids and their corresponding esters. These strategies generally involve the formation of a carbon-boron bond through various chemical transformations.

Electrophilic Trapping of Organometallic Reagents for Boronate Formation

One of the earliest and most direct methods for synthesizing boronic acids involves the reaction of an organometallic reagent with a boron electrophile, typically a trialkyl borate ester. nih.gov This approach first requires the formation of a highly nucleophilic organometallic species, such as an organolithium or a Grignard reagent, from an organohalide precursor. nih.govorganic-chemistry.org The subsequent reaction with an electrophilic borate ester, like trimethyl borate or triisopropyl borate, at low temperatures forms a boronate complex. nih.govnih.gov Acidic workup then hydrolyzes the ester to yield the desired boronic acid.

While straightforward, this method's application can be limited by the high reactivity of the organometallic intermediates, which are often incompatible with sensitive functional groups such as esters, nitriles, and carbonyls. nih.gov The reaction conditions must be carefully controlled to prevent side reactions and over-addition to the boron center. nih.gov

Table 1: Key Components in Electrophilic Trapping for Boronic Acid Synthesis

| Component | Examples | Role |

|---|---|---|

| Organometallic Reagent | Aryllithium, Arylmagnesium bromide (Grignard) | Carbon Nucleophile |

| Boron Electrophile | Trimethyl borate, Triisopropyl borate | Boron Source |

| Precursor | Aryl halide (bromide, iodide) | Source of the organometallic reagent |

| Reaction Condition | Low temperature (e.g., -78 °C) | To control reactivity |

Transition Metal-Catalyzed Borylation Reactions: The Miyaura Borylation

The Miyaura borylation reaction is a powerful and widely used method for synthesizing boronic esters from aryl or vinyl halides and triflates. alfa-chemistry.comwikipedia.org This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction is prized for its mild conditions and exceptional tolerance of a wide array of functional groups, making it a significant improvement over traditional organometallic methods. nih.govalfa-chemistry.com

The catalytic cycle, as proposed by Miyaura, generally involves three key steps:

Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl or vinyl halide to form a Palladium(II) species. alfa-chemistry.com

Transmetalation: The diboron reagent, activated by the base (commonly potassium acetate, KOAc), transfers a boryl group to the palladium complex. alfa-chemistry.comresearchgate.net The choice of a weak base is crucial to prevent subsequent Suzuki coupling of the product. organic-chemistry.org

Reductive Elimination: The final step involves the reductive elimination of the arylboronic ester from the palladium complex, regenerating the Palladium(0) catalyst for the next cycle. alfa-chemistry.com

This methodology has been successfully applied to a broad range of substrates, including complex molecules and heteroaryl halides. nih.govwikipedia.org

Table 2: Typical Conditions for Miyaura Borylation

| Component | Typical Reagent/Condition | Purpose |

|---|---|---|

| Substrate | Aryl/Vinyl Halides (Br, I), Triflates | Carbon framework source |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate moiety |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Facilitates the cross-coupling |

| Base | Potassium Acetate (KOAc), Potassium Phenoxide (KOPh) | Activates the diboron reagent |

| Solvent | DMSO, Dioxane, Water (with surfactants) | Reaction medium |

Hydroboration of Unsaturated Systems

Hydroboration is a fundamental reaction in organoboron chemistry involving the addition of a boron-hydride (B-H) bond across an unsaturated carbon-carbon double or triple bond. researchgate.net This process is a powerful tool for creating alkyl and vinyl boronic esters. organic-chemistry.org When applied to unsymmetrical alkenes or alkynes, the reaction typically proceeds with high regioselectivity, with the boron atom adding to the less substituted carbon (anti-Markovnikov addition). nih.gov

While hydroboration can occur without a catalyst, the use of transition metal catalysts, particularly those based on rhodium and iridium, has significantly expanded the scope and efficiency of the reaction. acs.orgorganic-chemistry.org Catalytic asymmetric hydroboration (CAHB) allows for the synthesis of chiral boronic esters with high enantioselectivity, which are valuable precursors for creating molecules with defined stereocenters. nih.govresearchgate.net Pinacolborane (HBpin) is a common reagent used in these catalytic processes. researchgate.net

Table 3: Comparison of Hydroboration Methods

| Feature | Non-Catalytic Hydroboration | Catalytic Hydroboration |

|---|---|---|

| Reagents | Diborane (B₂H₆), Borane-THF | Pinacolborane (HBpin), Catecholborane |

| Catalysts | None | Rhodium, Iridium complexes |

| Regioselectivity | Typically anti-Markovnikov | Catalyst-dependent, often high |

| Stereoselectivity | Syn-addition | Can be made highly enantioselective with chiral ligands |

| Substrate Scope | Alkenes, Alkynes | Broader scope, including traditionally poor substrates |

Targeted Synthesis of Isoxazolyl Boronic Acids

The synthesis of isoxazolyl boronic acids, such as B-(5-methyl-3-isoxazolyl)boronic acid, requires methods that can selectively introduce a boron functional group onto the pre-formed heterocyclic ring or construct the ring with the boron moiety already in place.

Regioselective Introduction of the Boronic Acid Moiety onto Isoxazole (B147169) Rings

Achieving regiocontrol in the borylation of isoxazoles is a significant synthetic challenge. The electronic nature of the isoxazole ring dictates the reactivity at its various positions. Several strategies have been developed to introduce a boronic acid group at a specific carbon atom.

One prominent method is the [3+2] cycloaddition of nitrile oxides with alkynylboronates. acs.org This approach builds the isoxazole ring itself, with the boronate group's position determined by the structure of the starting alkynylboronate. This method is a powerful way to access specific regioisomers that might be difficult to obtain through direct borylation of a pre-existing isoxazole.

Another strategy is lithiation followed by borylation . This involves the deprotonation of a C-H bond on the isoxazole ring using a strong base (like n-butyllithium) to form an isoxazolyl-lithium species, which is then quenched with a borate ester. However, this method's regioselectivity can be difficult to control and is often incompatible with many functional groups. acs.org

More recently, an oxyboration method has been reported for the synthesis of 4-borylated isoxazoles. acs.org This reaction involves the addition of a B-O sigma bond across the C-C pi bond of an alkyne precursor, followed by cyclization to form the isoxazole. This technique offers excellent regioselectivity, exclusively producing the 4-borylated isomer under mild conditions that are tolerant of various functional groups. acs.org

Table 4: Regioselective Borylation Strategies for Isoxazoles

| Method | Description | Regio-outcome |

|---|---|---|

| [3+2] Cycloaddition | Reaction of a nitrile oxide with an alkynylboronate. | Position of boron is determined by the alkyne precursor. |

| Lithiation/Borylation | Deprotonation of an isoxazole C-H bond followed by reaction with a borate ester. | Can be difficult to control; depends on the most acidic proton. |

| Oxyboration | Addition of a B-O bond to an alkyne followed by cyclization. | Reported to produce 4-borylated isoxazoles exclusively. acs.org |

| Miyaura Borylation | Palladium-catalyzed coupling of a halo-isoxazole with a diboron reagent. | Position of boron is determined by the halide on the precursor. |

Precursor Chemistry and Functional Group Compatibility in Isoxazolyl Boronic Acid Synthesis

The choice of synthetic route is heavily influenced by the availability of precursors and the compatibility of the reaction conditions with other functional groups on the molecule.

For methods like Miyaura borylation, the key precursors are halogenated isoxazoles (e.g., 3-bromo-5-methylisoxazole). The synthesis of these precursors is a critical first step. The Miyaura reaction itself is known for its broad functional group tolerance, accommodating groups like esters, ketones, and nitriles that would be incompatible with organolithium or Grignard-based methods. alfa-chemistry.com

For cycloaddition strategies, the precursors are simpler molecules like nitrile oxides and alkynylboronates. acs.org The stability and accessibility of these starting materials are paramount.

The oxyboration method has been highlighted for its tolerance of functional groups that are incompatible with alternative lithiation/borylation and palladium-catalyzed C-H activation/borylation technologies. acs.org This robustness allows for the synthesis of highly functionalized borylated isoxazoles, which are valuable as building blocks in drug discovery. acs.org

Table 5: Functional Group Compatibility for Selected Borylation Methods

| Functional Group | Electrophilic Trapping (via Li/Mg) | Miyaura Borylation | Oxyboration |

|---|---|---|---|

| Ester | Incompatible | Compatible alfa-chemistry.com | Compatible acs.org |

| Ketone/Aldehyde | Incompatible | Compatible alfa-chemistry.com | Compatible acs.org |

| Nitrile (Cyano) | Incompatible | Compatible alfa-chemistry.com | Compatible acs.org |

| Nitro | Incompatible | Compatible alfa-chemistry.com | Not specified |

| Aryl Halides | Incompatible (if reactive) | Compatible | Compatible acs.org |

Optimization of Reaction Conditions for Improved Efficiency and Yield

The synthesis of isoxazolyl boronic acids, including this compound, is highly dependent on the careful optimization of reaction conditions to maximize yield and purity while minimizing side-product formation. Key parameters that are frequently adjusted include temperature, solvent, catalyst loading, and the stoichiometry of reagents.

Research into the synthesis of related heterocyclic boronic acids has demonstrated that seemingly minor adjustments can lead to significant improvements in reaction outcomes. For instance, in coupling reactions involving boronic acids, lowering the reaction temperature can be crucial for suppressing the formation of unwanted byproducts. In one study, reducing the temperature to -10°C completely inhibited the formation of a key side product and improved the desired product's yield to 87% researchgate.net. The choice of solvent is also critical; reactions that perform well in solvents like acetonitrile (B52724) may yield complex mixtures in others researchgate.net.

These optimization principles are directly applicable to the synthesis of this compound, where controlling these variables is essential for developing a robust and efficient synthetic route.

Table 1: Key Parameters for Reaction Optimization in Isoxazolyl Boronic Acid Synthesis

| Parameter | Variable | Effect on Reaction | Example |

|---|---|---|---|

| Temperature | Lowering or raising temperature | Can suppress side reactions, improve selectivity, and control reaction rate. | Lowering temperature to -10°C improved yield from 74% to 87% by suppressing side product formation researchgate.net. |

| Solvent | Polarity, aprotic vs. protic | Affects solubility of reactants and intermediates, influences reaction pathways. | A reaction in acetonitrile (MeCN) provided good results, while in ethyl acetate (EtOAc) it was sluggish researchgate.net. |

| Reagent Stoichiometry | Ratio of reactants, bases, catalysts | Impacts conversion rates and can prevent the formation of undesired products. | A 3:2 ratio of CsF to Cs₂CO₃ was found to be optimal for improving yield in a coupling reaction researchgate.net. |

| Catalyst System | Type of metal, ligand, loading | Determines the efficiency and selectivity of cross-coupling or cyclization reactions. | Thermal decomposition at 100°C gave an 81% yield, outperforming various rhodium catalysts researchgate.net. |

Advanced Synthetic Protocols and Enantioselective Approaches

Asymmetric Catalysis in the Preparation of Chiral Isoxazole-Containing Boronic Acids

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, and non-racemic chiral boronic esters are highly valued as versatile building blocks bris.ac.uk. Asymmetric catalysis provides a powerful means to access enantiomerically enriched compounds, including chiral isoxazole-containing boronic acids. While specific examples for this compound are not prevalent, the principles of asymmetric synthesis are broadly applicable.

Strategies for the asymmetric synthesis of alkyl boronic esters have evolved significantly over the past five decades bris.ac.uk. These methods often involve the use of chiral ligands complexed to a metal catalyst, such as rhodium or iridium, to induce enantioselectivity in reactions like hydroboration or borylation mdpi.com. For instance, the construction of molecules with acyclic, non-adjacent stereocenters, which are common in bioactive compounds, presents a significant synthetic challenge nih.govresearchgate.net. Recent studies have demonstrated the successful synthesis of 1,2-bis(boronic) esters with these features through migratory coupling reactions, where excellent enantioselectivity is achieved through ligand-substrate steric repulsion nih.govresearchgate.net.

Magnesium catalysts have also emerged as a tool in asymmetric reactions for synthesizing important chiral scaffolds nih.gov. These catalytic strategies can be applied to create optically active motifs that are present in natural products and chiral ligands nih.gov. The development of novel chiral ligands, such as triazole-oxazoline ligands, has even enabled enantiodivergent catalysis, allowing for the selective formation of either enantiomer from the same starting materials researchgate.net. These advanced catalytic systems hold great promise for the future synthesis of complex, chiral isoxazole-containing boronic acids for various applications.

Protecting Group Strategies for this compound

Boronic acids possess a reactive C-B bond and an empty p-orbital, making them susceptible to undesired side reactions such as oxidation and protodeboronation researchgate.netmdpi.com. To prevent these reactions and allow for synthetic manipulations at other parts of the molecule, the boronic acid moiety is often temporarily masked using a protecting group google.com.

The use of protecting groups is a fundamental strategy in multi-step organic synthesis, enabling selective transformations by temporarily masking reactive functional groups organic-chemistry.org. For boronic acids, the most common protecting groups are based on diols, which form stable cyclic boronic esters researchgate.net. Pinacol (B44631) esters (Bpin) are the most widely used due to their stability and ease of handling researchgate.net. However, the formation of pinacol esters is reversible, which can lead to premature deprotection and product loss during reactions or purification researchgate.net.

To overcome these limitations, a variety of other protecting groups have been developed. These include N-methyliminodiacetic acid (MIDA) boronates, which are trivalent and offer different stability profiles, and 1,8-diaminonaphthalene adducts, which reduce reactivity through electron delocalization google.com. The choice of protecting group depends on its compatibility with subsequent reaction conditions, a concept known as orthogonality. Orthogonal protecting groups can be installed and removed selectively in the presence of other protecting groups, allowing for complex, sequential transformations . For example, a protecting group that is stable under basic conditions but cleaved under acidic conditions allows for selective reactions elsewhere in the molecule google.comorganic-chemistry.org.

Table 2: Common Protecting Groups for Boronic Acids

| Protecting Group | Structure | Stability | Deprotection Conditions |

|---|---|---|---|

| Pinacol Ester | Cyclic ester with pinacol | Generally stable, but formation is reversible in the presence of water/alcohols researchgate.net. | Acidic or basic hydrolysis, often requires steps to remove the pinacol byproduct researchgate.net. |

| MIDA Boronate | Trivalent adduct with N-methyliminodiacetic acid | Stable to a wide range of reagents, including highly reducing conditions like LiAlH₄ google.com. | Mild aqueous base. |

| 1,8-Diaminonaphthalene Adduct | Adduct formed with 1,8-diaminonaphthalene | Reduced reactivity due to steric shielding and electron delocalization google.com. | Acidic aqueous conditions google.com. |

| Diethanolamine (DEA) Adduct | Bicyclic boronate ester | Used to form stable prodrugs of dipeptidyl boronic acids mdpi.com. | Hydrolysis under physiological conditions. |

Flow Chemistry and Continuous Synthesis Techniques for Isoxazolyl Boronic Acids

Flow chemistry, or continuous synthesis, has emerged as a powerful technology for the synthesis of chemical intermediates and active pharmaceutical ingredients nih.gov. This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offering significant advantages over traditional batch processing organic-chemistry.org. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents, and straightforward scalability organic-chemistry.orgnih.gov.

The synthesis of boronic acids, which often involves highly reactive organolithium or Grignard intermediates, is particularly well-suited for flow chemistry mdpi.com. A continuous flow setup can enable rapid lithium-halogen exchange followed by quenching with a boron electrophile (e.g., trialkyl borate) at very short reaction times, often less than one second mdpi.comorganic-chemistry.org. This rapid processing at controlled, often low, temperatures minimizes the formation of common side products mdpi.com. Researchers have demonstrated the synthesis of various boronic acids on a multigram scale with high throughput (e.g., 60 g/h) using simple, commercially available equipment organic-chemistry.org.

Reactivity Profiles and Mechanistic Elucidations of B 5 Methyl 3 Isoxazolyl Boronic Acid

Fundamental Reactivity of the Boronic Acid Functional Group

The reactivity of B-(5-methyl-3-isoxazolyl)boronic acid is fundamentally dictated by the boron center's electron-deficient nature. This characteristic underpins its Lewis acidity and its capacity for forming reversible covalent bonds, which are central to its applications in synthesis and molecular recognition.

Lewis Acidity and Boronate Formation Dynamics

A defining feature of any boronic acid, including this compound, is the Lewis acidic character of the boron atom. The boron atom possesses a vacant p-orbital, making it an electron pair acceptor. This acidity allows it to interact with Lewis bases, such as hydroxide (B78521) ions, to form a tetracoordinate "ate" complex known as a boronate. researchgate.netnih.gov This transformation from a neutral, trigonal planar boronic acid to an anionic, tetrahedral boronate complex significantly increases the nucleophilicity of the organic group attached to the boron. youtube.comorganic-chemistry.org

The dynamics of this equilibrium are crucial for the compound's role in cross-coupling reactions. The formation of the boronate is a key activation step, facilitating the transfer of the 5-methyl-3-isoxazolyl group to a metal center during catalysis. organic-chemistry.orgwikipedia.org The presence of the electron-withdrawing isoxazole (B147169) ring is expected to enhance the Lewis acidity of the boron center compared to simple arylboronic acids, thereby influencing the equilibrium of boronate formation.

Reversible Covalent Interactions with Diols and Related Species

Boronic acids are well-known for their ability to form cyclic boronate esters through reversible covalent interactions with 1,2- and 1,3-diols. researchgate.netnih.govresearchgate.net This reaction is highly dynamic and pH-dependent. In aqueous media, this compound can react with diol-containing molecules, such as saccharides, to form five- or six-membered cyclic esters. nih.govnih.gov

The formation of these esters is typically reversible, and the equilibrium can be shifted by changes in pH, the concentration of the diol, or the presence of competing Lewis bases. researchgate.netwur.nl This predictable and reversible binding has been widely exploited for the development of sensors and separation systems for diol-containing biomolecules. researchgate.netnih.gov The stability of the formed boronate ester is influenced by factors such as the pKa of the boronic acid and the stereochemical arrangement of the diol's hydroxyl groups. nih.gov

Cross-Coupling Reactivity: Focus on Suzuki-Miyaura Coupling

This compound is a valuable coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for constructing carbon-carbon bonds. nih.govlibretexts.org Its utility in synthesizing complex molecules, particularly in medicinal chemistry, stems from the mild reaction conditions and high functional group tolerance of this transformation. nih.govnih.gov The isoxazole motif is a significant pharmacophore, and using this boronic acid allows for its direct incorporation into various molecular scaffolds.

Mechanistic Pathways of Suzuki-Miyaura Coupling Involving this compound

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. wikipedia.orglibretexts.orgyoutube.com The specific reactivity of heteroaryl boronic acids like this compound can be understood by examining the key steps of this cycle. mit.eduresearchgate.net

Table 1: The Suzuki-Miyaura Catalytic Cycle

| Step | Description | Reactants | Products |

|---|---|---|---|

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X). The palladium is oxidized from Pd(0) to Pd(II). youtube.comyoutube.com | Pd(0), Ar-X | Ar-Pd(II)-X |

| Transmetalation | The organic group from the boronic acid (in its activated boronate form) is transferred to the palladium center, displacing the halide. youtube.comrsc.org | Ar-Pd(II)-X, (Isoxazolyl)B(OH)₃⁻ | Ar-Pd(II)-Isoxazolyl |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.comyoutube.com | Ar-Pd(II)-Isoxazolyl | Ar-Isoxazolyl, Pd(0) |

This table provides a generalized overview of the catalytic cycle.

The catalytic cycle is initiated by the oxidative addition of an organic halide or triflate (Ar-X) to a coordinatively unsaturated Pd(0) complex. wikipedia.orglibretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a square planar Pd(II) intermediate (Ar-Pd-X). youtube.comyoutube.com The rate of this step is dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. youtube.com While this initial step does not directly involve the this compound, it generates the organopalladium(II) complex that is essential for the subsequent transmetalation step. wikipedia.orgnih.gov

Transmetalation is the turnover-limiting step in many Suzuki-Miyaura reactions and involves the transfer of the 5-methyl-3-isoxazolyl group from boron to the Pd(II) center. rsc.orgchembites.org The precise mechanism of this step has been a subject of considerable debate, with two primary pathways proposed: the boronate pathway and the oxo-palladium pathway. researchgate.netnih.gov

The Boronate Pathway (Path A): In this mechanism, the base (e.g., OH⁻) reacts with the this compound to form the more nucleophilic trihydroxyboronate anion, [(isoxazolyl)B(OH)₃]⁻. nih.govumn.edu This activated boronate then reacts with the arylpalladium(II) halide complex (Ar-Pd-X) to transfer the isoxazolyl group to the palladium. researchgate.netumn.edu

The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex (Ar-Pd-OH). researchgate.netnih.gov This palladium-hydroxo species then reacts directly with the neutral this compound in the transmetalation step. chembites.orgnih.gov

Table 2: Comparison of Proposed Transmetalation Pathways

| Pathway | Key Boron Species | Key Palladium Species | Description |

|---|---|---|---|

| Boronate Pathway | Anionic Boronate [(R-B(OH)₃)⁻] | Arylpalladium Halide [Ar-Pd-X] | Base activates the boronic acid, which then attacks the Pd-halide complex. researchgate.netumn.edu |

| Oxo-Palladium Pathway | Neutral Boronic Acid [R-B(OH)₂] | Arylpalladium Hydroxide [Ar-Pd-OH] | Base activates the Pd-halide complex, which then reacts with the neutral boronic acid. researchgate.netnih.gov |

Research suggests that the operative pathway is highly dependent on the specific reaction conditions, including the base, solvent, and ligands employed. researchgate.net Studies by Hartwig and others have provided evidence that for couplings conducted with weak bases in aqueous solvent mixtures, the reaction between a palladium hydroxo complex and the neutral boronic acid (the oxo-palladium pathway) is kinetically favored and can be several orders of magnitude faster than the reaction between a palladium halide and a trihydroxyborate. nih.gov Conversely, computational studies have also provided support for the lower energy barrier of the boronate pathway under certain conditions. umn.edu For a heteroaryl substrate like this compound, factors such as its propensity for protodeboronation and the Lewis basicity of the isoxazole nitrogen may further influence the dominant mechanistic pathway. nih.gov

Reductive Elimination and Product Formation

The final step in the Suzuki-Miyaura catalytic cycle is reductive elimination. libretexts.org This phase occurs after the transmetalation step, where the organic group from the isoxazolyl boronic acid has been transferred to the palladium(II) center, forming a transient diorganopalladium(II) species. wikipedia.org In this concluding stage, the two organic ligands—the isoxazolyl group from the boronic acid and the organic group from the organohalide—couple and are expelled from the palladium's coordination sphere. libretexts.org This process forms the new carbon-carbon bond, yielding the final biaryl or vinyl-aryl product. wikipedia.org Simultaneously, the palladium center is reduced from its Pd(II) oxidation state back to the catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.org The reductive elimination step is crucial as it not only forms the desired product, such as a 3-aryl-5-methylisoxazole, but also regenerates the catalyst, ensuring the reaction proceeds efficiently.

Ligand and Catalyst Design for Enhanced Suzuki-Miyaura Coupling with Isoxazolyl Boronic Acids

The successful Suzuki-Miyaura coupling of heteroaryl boronic acids, including isoxazolyl derivatives, often requires carefully designed catalyst systems to overcome inherent challenges. nih.govacs.org Isoxazolyl and other electron-deficient or nitrogen-containing heteroaryl boronic acids can be demanding substrates due to issues like catalyst inhibition or protodeboronation, where the boronic acid group is prematurely cleaved. nih.govmit.edunih.gov

Advancements in ligand design have been pivotal in addressing these issues. nih.gov Modern catalysts for these challenging couplings often employ bulky and electron-rich phosphine (B1218219) ligands. libretexts.org Biaryl phosphine ligands, such as SPhos and XPhos developed by the Buchwald group, are particularly effective. mdpi.commit.edu These ligands facilitate the oxidative addition step and promote the reductive elimination step, leading to higher catalytic activity and stability. libretexts.orgmdpi.com The use of such advanced ligands can enable couplings to proceed under milder conditions, often at room temperature, which helps to suppress the decomposition of unstable boronic acids. mit.edu

Furthermore, the development of palladium "precatalysts" has provided a practical solution for generating the active Pd(0) species in situ. mit.edu These precatalysts are stable, easy to handle, and are activated under the reaction conditions by a base. This controlled activation ensures that a sufficient concentration of the active catalyst is present, which is particularly important for less reactive substrates like aryl chlorides or challenging nucleophiles like isoxazolyl boronic acids. mit.edu The combination of advanced ligands and precatalyst technology has significantly broadened the scope and efficiency of Suzuki-Miyaura reactions involving isoxazolyl boronic acids. nih.gov

Scope and Limitations of Isoxazolyl Boronic Acid in Suzuki-Miyaura Coupling

The utility of isoxazolyl boronic acids in Suzuki-Miyaura coupling is extensive, though not without limitations. A primary challenge is the inherent instability of many heteroaryl boronic acids, which can be prone to protodeboronation under the basic reaction conditions. nih.govacs.orgnih.gov This side reaction cleaves the C-B bond, reducing the amount of boronic acid available for the desired cross-coupling and lowering the product yield. nih.gov

The electronic nature of both the isoxazole ring and its coupling partner can also influence the reaction's success. researchgate.net Electron-deficient boronic acids may exhibit reduced nucleophilicity, making transmetalation more difficult. nih.gov Additionally, the presence of nitrogen atoms in the heterocyclic ring can lead to coordination with the palladium catalyst, potentially inhibiting its activity. mit.edunih.gov

To overcome these limitations and broaden the reaction's scope, several strategies are employed:

Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) boronate ester, can significantly reduce the rate of protodeboronation. nih.gov

Use of Potassium Trifluoroborates: Potassium heteroaryltrifluoroborates are another class of highly stable organoboron reagents that are less susceptible to protodeboronation compared to their boronic acid counterparts. nih.govacs.org They are easily prepared from the corresponding boronic acids and often lead to higher yields in cross-coupling reactions. nih.govacs.org

Optimized Catalysts: The use of highly active palladium catalysts with specialized ligands, as discussed previously, is crucial for efficiently coupling these challenging substrates, even at low temperatures. mit.edu

With these optimized conditions, isoxazolyl boronic acids and their derivatives can be successfully coupled with a wide range of aryl and heteroaryl halides and triflates, demonstrating their value as versatile building blocks in organic synthesis. acs.orgresearchgate.net

Other Catalytic Applications of Isoxazolyl Boronic Acids

Boronic Acid Catalysis in Organic Transformations (e.g., Amidation, Esterification)

Beyond their role as reagents in transition metal-catalyzed reactions, boronic acids, including arylboronic acids, are emerging as effective organocatalysts for various transformations. rsc.orgscilit.com They are particularly recognized for their ability to catalyze dehydrative condensation reactions, such as the direct amidation of carboxylic acids with amines and the esterification of carboxylic acids with alcohols. rsc.orgnih.govresearchgate.net

The concept, known as boronic acid catalysis (BAC), leverages the Lewis acidic nature of the boron atom. rsc.orgwikipedia.org In these reactions, the boronic acid catalyst activates the carboxylic acid, facilitating nucleophilic attack by an amine or alcohol. rsc.org This method offers a mild and atom-economical alternative to traditional methods that often require stoichiometric activating agents. rsc.org Research has shown that arylboronic acids bearing electron-withdrawing groups can be particularly active as amidation catalysts. researchgate.net While specific studies focusing on this compound as a catalyst are not widespread, its electron-deficient heterocyclic nature suggests potential utility in this type of catalysis. Some studies have found that simple boronic acids can be highly effective for certain substrate pairs, while being inactive for others, highlighting the importance of catalyst screening for specific applications. researchgate.net

Activation of Substrates via Boronic Acid Interactions

The catalytic activity of boronic acids stems from their unique ability to form reversible covalent bonds with molecules containing hydroxyl groups, such as carboxylic acids and alcohols. rsc.orgwikipedia.org This interaction is the key to substrate activation. rsc.org

In the case of direct amidation, the boronic acid catalyst reacts with a carboxylic acid to form an acyloxyboron or acyloxyboronate intermediate. nih.gov The formation of this intermediate increases the electrophilicity of the carbonyl carbon of the carboxylic acid. This "activation" makes the carbonyl group significantly more susceptible to nucleophilic attack by an amine. rsc.orgnih.gov After the amide bond is formed, the catalyst is regenerated, allowing it to participate in another catalytic cycle. This mechanism avoids the need for harsh conditions or wasteful stoichiometric reagents, representing a greener approach to amide and ester synthesis. rsc.org Similarly, boronic acids can activate alcohols, forming boronate esters that can facilitate transformations like Friedel-Crafts-type reactions. rsc.orgscilit.com

Role in Cyanomethylation via Isoxazole Fragmentation

A novel and powerful application of isoxazolyl boronic acids is their use in the cyanomethylation of aryl halides through a domino reaction sequence. organic-chemistry.orgacs.orgnih.gov This process utilizes an isoxazole boronate, such as isoxazole-4-boronic acid pinacol ester, as an equivalent of an acetonitrile (B52724) anion. acs.org

The reaction mechanism proceeds through three distinct steps: organic-chemistry.orgacs.orgacs.org

Suzuki-Miyaura Coupling: The process begins with a standard palladium-catalyzed Suzuki-Miyaura coupling between an aryl halide and the isoxazole-4-boronic acid pinacol ester. organic-chemistry.orgacs.org

Base-Induced Fragmentation: The resulting aryl-isoxazole intermediate then undergoes a base-induced fragmentation of the isoxazole ring. organic-chemistry.orgacs.org This step, typically promoted by a base like potassium fluoride (B91410) (KF) at elevated temperatures (e.g., 130 °C in DMSO), breaks open the heterocyclic ring to form an α-formyl-nitrile intermediate. organic-chemistry.orgacs.orgacs.org

Deformylation: The final step is a retro-Claisen-type deformylation, where the formyl group is cleaved, yielding the final arylacetonitrile product. organic-chemistry.orgacs.orgacs.org

This one-pot protocol provides an efficient pathway to synthesize arylacetonitriles, which are valuable intermediates in medicinal chemistry, from a wide range of aryl bromides with good to excellent yields. organic-chemistry.orgacs.org

Table 1: Scope of the Palladium-Catalyzed Cyanomethylation of Aryl Halides with Isoxazole-4-Boronic Acid Pinacol Ester acs.org Reaction Conditions: Aryl halide (1 equiv), isoxazole-4-boronic acid pinacol ester (1.2 equiv), KF (3 equiv), PdCl₂(dppf) (10 mol %), DMSO, 130 °C, 16 h.

| Entry | Aryl Halide Substrate | Product | Yield (%) |

| 1 | 2-Bromonaphthalene | 2-(Naphthalen-2-yl)acetonitrile | 88 |

| 2 | 4-Bromobiphenyl | 2-(Biphenyl-4-yl)acetonitrile | 85 |

| 3 | 1-Bromo-4-tert-butylbenzene | 2-(4-(tert-Butyl)phenyl)acetonitrile | 81 |

| 4 | 4-Bromoanisole | 2-(4-Methoxyphenyl)acetonitrile | 79 |

| 5 | 1-Bromo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)acetonitrile | 86 |

| 6 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)acetonitrile | 71 |

| 7 | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)acetonitrile | 65 |

| 8 | Methyl 4-bromobenzoate | Methyl 4-(cyanomethyl)benzoate | 75 |

| 9 | 1-Bromo-3,4-dimethoxybenzene | 2-(3,4-Dimethoxyphenyl)acetonitrile | 84 |

Strategic Applications of B 5 Methyl 3 Isoxazolyl Boronic Acid in Advanced Synthetic Endeavors

Construction of Complex Molecular Architectures via C-C and C-Heteroatom Bond Formation

The boronic acid functional group is a cornerstone of modern cross-coupling chemistry, most notably the palladium-catalyzed Suzuki-Miyaura reaction. This reaction provides a powerful and versatile method for the formation of carbon-carbon (C-C) bonds, a fundamental transformation in the synthesis of a vast array of organic compounds, from pharmaceuticals to advanced materials. B-(5-methyl-3-isoxazolyl)Boronic acid serves as an excellent coupling partner in these reactions, enabling the introduction of the 5-methylisoxazol-3-yl moiety into various molecular scaffolds.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions, broad functional group tolerance, and high yields, making it a favored method for the synthesis of biaryl and heteroaryl compounds. researchgate.netnih.gov The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound with a wide range of aryl and heteroaryl halides, providing access to a diverse array of complex molecules that would be challenging to synthesize using traditional methods. researchgate.net

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:

The reaction proceeds through a catalytic cycle involving oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the cross-coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and selectivity for a given substrate combination.

Below is a table summarizing representative Suzuki-Miyaura coupling reactions with various boronic acids, illustrating the broad applicability of this methodology.

| Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | 3-bromoquinoline | Pd(OAc)₂ / SPhos | Heterobiaryl | nih.gov |

| Phenylboronic acid | Aryl chlorides | Pd(OAc)₂ / Indole-based NHC | Biaryl | grillolabuc.com |

| Arylboronic acids | 3-halochromones | Pd(PPh₃)₄ | Isoflavone analogues | nih.gov |

| Methaneboronic acid | Vinyl triflate | Pd catalyst | Methylated alkene | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

The ability to readily form C-C bonds using this compound has significant implications for the synthesis of novel compounds with potential applications in various fields. Furthermore, boronic acids can also participate in C-heteroatom bond formation reactions, such as the Chan-Lam coupling for the synthesis of C-N and C-O bonds, further expanding the synthetic utility of this versatile building block.

Applications in Medicinal Chemistry Research and Chemical Biology Probes

The isoxazole (B147169) ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals. ijpsonline.comsnnu.edu.cn The incorporation of the 5-methylisoxazole (B1293550) moiety can impart favorable physicochemical and pharmacological properties to a molecule, including improved metabolic stability and target binding affinity. researchgate.net this compound serves as a key intermediate for introducing this valuable pharmacophore into potential drug candidates and chemical biology probes.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain biological activity, is a fundamental strategy in drug design. rsc.org The 3-hydroxyisoxazole moiety is a well-established bioisostere of the carboxylic acid group. rsc.orgnih.gov It mimics the acidity and planar geometry of a carboxylic acid, with a comparable pKa value, allowing it to engage in similar interactions with biological targets. rsc.org The replacement of a carboxylic acid with a 3-hydroxyisoxazole can lead to improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability, by circumventing issues associated with the carboxylic acid functionality. nih.gov

This compound is a crucial building block for the synthesis of molecules containing this bioisosteric scaffold. Through cross-coupling reactions, the 5-methylisoxazole core can be readily incorporated into a larger molecule, which can then be further functionalized to generate the desired 3-hydroxyisoxazole derivative. The boronic acid handle provides a versatile point of attachment for constructing complex molecules around the isoxazole core.

The table below compares the physicochemical properties of a carboxylic acid with some of its common bioisosteres, including the isoxazolol (hydroxyisoxazole) group.

| Functional Group | pKa | Lipophilicity (logP) | Key Features |

| Carboxylic Acid | ~4-5 | Variable | Acidic, H-bond donor/acceptor |

| Isoxazolol | ~4-5 | Generally higher than COOH | Planar, acidic, metabolically stable |

| Tetrazole | ~4.5-5 | Higher than COOH | Acidic, metabolically stable |

| Acyl Sulfonamide | ~3-5 | Higher than COOH | Acidic, H-bond acceptor |

This table is interactive. You can sort the columns by clicking on the headers.

The 5-methylisoxazole moiety has been incorporated into various ligands designed to interact with specific biological receptors. For instance, a series of 4-arylamido 5-methylisoxazole derivatives with a quinazoline core have been synthesized and shown to act as highly selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov Molecular docking studies of these compounds revealed key interactions within the ATP binding pocket of the FLT3 receptor. nih.gov

In another study, novel 4-(5-methylisoxazol-3-ylamino) thiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Molecular modeling simulations were performed to understand the binding modes of these compounds within the active sites of trypsin and bovine serum albumin. These examples highlight the importance of the 5-methylisoxazole scaffold in designing ligands with specific receptor binding properties. This compound is an ideal starting material for the synthesis of such ligands, enabling the systematic exploration of structure-activity relationships through the facile introduction of the isoxazole core.

Combinatorial chemistry and high-throughput screening are powerful tools in modern drug discovery for identifying novel bioactive compounds. ku.edu The synthesis of diverse chemical libraries often relies on the use of versatile building blocks that can be readily incorporated into a variety of molecular scaffolds. Boronic acids are well-suited for this purpose due to their stability and reactivity in a wide range of coupling reactions. researchgate.netsemanticscholar.org

This compound is an excellent building block for the creation of diverse heterocyclic libraries. Its ability to participate in Suzuki-Miyaura coupling and other cross-coupling reactions allows for the rapid and efficient generation of a large number of compounds containing the 5-methylisoxazole moiety. researchgate.net The synthesis of isoxazole-based combinatorial libraries has been successfully demonstrated, leading to the discovery of compounds with antithrombotic activity. By systematically varying the coupling partners reacted with this compound, vast areas of chemical space can be explored to identify new leads for drug development.

The following table provides examples of different types of combinatorial libraries and the key building blocks used in their synthesis.

| Library Type | Key Building Block(s) | Synthetic Strategy | Application |

| Isoxazole-based library | 3-substituted phenyl-5-isoxazolecarboxaldehydes | Solid-phase parallel synthesis | Antithrombotic agents |

| Pyrazole and Isoxazole library | Acetyl carboxylic acids, carboxylic esters, hydrazines, hydroxylamine | Solid-phase split-and-mix synthesis | Lead discovery |

| Biaryl library | Pinacol-ester-protected arylboronic acids | Microwave-mediated Suzuki-Miyaura coupling | Privileged scaffolds in medicinal chemistry |

| N-Methyliminodiacetic acid (MIDA) boronate library | Haloboronic acids protected as MIDA boronates | Iterative cross-coupling | Synthesis of polyene natural products |

This table is interactive. You can sort the columns by clicking on the headers.

Contributions to Materials Science and Polymer Chemistry

Boronic acids have found increasing applications in materials science and polymer chemistry due to their unique ability to form reversible covalent bonds with diols. This property has been exploited to create a variety of "smart" materials that can respond to external stimuli, such as changes in pH or the presence of specific molecules like glucose. nih.govmdpi.com

The functionalization of polymers with boronic acids can impart stimuli-responsive properties. For example, phenylboronic acid-functionalized polymers have been extensively studied for the development of glucose-responsive materials for insulin delivery systems and glucose sensors. mdpi.comutwente.nl The binding of glucose to the boronic acid moieties can induce changes in the physical properties of the polymer, such as swelling or disassembly, leading to the release of an encapsulated drug or a detectable signal. nih.gov

While most research in this area has focused on phenylboronic acid, the incorporation of this compound into polymers offers the potential to create novel materials with unique properties. The isoxazole ring could influence the electronic properties of the boronic acid, potentially altering its pKa and its affinity for diols. Furthermore, the isoxazole moiety could introduce additional non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which could affect the self-assembly and macroscopic properties of the polymer.

Boronic acid-functionalized materials are also being explored for applications in chemical sensing. Fluorescent sensors based on boronic acids have been developed for the detection of carbohydrates and other diol-containing compounds. rsc.orgnih.gov The binding of the analyte to the boronic acid receptor can modulate the fluorescence of a nearby fluorophore, providing a sensitive and selective detection mechanism. bath.ac.uk The development of sensors incorporating the this compound moiety could lead to new analytical tools with tailored specificities.

The table below summarizes some applications of boronic acid-functionalized polymers and materials.

| Material Type | Boronic Acid Moiety | Stimulus/Target | Application |

| Hydrogels | Phenylboronic acid | Glucose, pH | Insulin delivery, glucose sensing |

| Layer-by-layer assemblies | Phenylboronic acid | Sugars, H₂O₂ | Drug delivery, biosensors |

| Fluorescent sensors | Various aryl boronic acids | Carbohydrates, catecholamines | Chemical sensing |

| Elastomers | 9-Anthraceneboronic acid | Light, heat, alcohols | Stimuli-responsive materials |

This table is interactive. You can sort the columns by clicking on the headers.

Self-Healing and Responsive Materials Incorporating Isoxazolyl Boronate Esters

The integration of boronic acid moieties into polymeric structures has led to the development of advanced materials with intrinsic self-healing capabilities and responsiveness to external stimuli. semanticscholar.orgelsevierpure.com This is primarily due to the dynamic and reversible nature of boronate ester bonds formed between boronic acids and diols. semanticscholar.org Materials incorporating this compound are positioned to leverage these properties for sophisticated applications. The dynamic covalent chemistry of boronate esters allows for bond breakage and reformation, which underpins the self-healing process and the material's response to environmental changes such as pH, the presence of sugars, or reactive oxygen species (ROS). nih.govnih.govmdpi.com

Hydrogels are a prominent class of materials where isoxazolyl boronate esters can be employed to create self-healing and responsive networks. These hydrogels can be formed by cross-linking polymers functionalized with this compound and polymers containing diol groups, such as poly(vinyl alcohol). nih.gov The reversible nature of the boronate ester cross-links allows the hydrogel to repair itself after damage. When the material is cut or broken, the boronate ester bonds at the fractured surface can reform, restoring the network's integrity. nih.govnih.gov This process can occur autonomously at physiological pH, a significant advantage for biomedical applications. nih.gov

Furthermore, the responsiveness of these materials is a key feature. The stability of the boronate ester bond is highly dependent on pH. nih.gov This allows for the design of materials that can, for instance, release an encapsulated therapeutic agent in response to a specific pH change in the local environment. mdpi.com Similarly, the competitive binding of saccharides can be used to trigger a response. In a glucose-rich environment, the boronate ester cross-links can be disrupted by the formation of boronate-glucose complexes, leading to a change in the material's properties, such as its mechanical strength or swelling ratio. mdpi.comresearchgate.net This principle is fundamental to the development of glucose-responsive systems. mdpi.com

The unique electronic properties of the 5-methyl-3-isoxazolyl group can further modulate the reactivity and stability of the boronate ester bond compared to simpler arylboronic acids, potentially offering finer control over the material's responsiveness and healing kinetics.

| Stimulus | Mechanism of Response in Isoxazolyl Boronate Ester Materials | Potential Application |

| pH Change | The equilibrium between the boronic acid and the boronate ester is pH-dependent. Changes in pH alter the stability and formation/dissociation rate of the ester cross-links. nih.gov | pH-triggered drug delivery, environmental sensors. |

| Saccharides (e.g., Glucose) | Competitive binding of diol-containing saccharides displaces the polymeric diol from the boronate ester, disrupting the material's cross-linked network. mdpi.comresearchgate.net | Glucose-responsive insulin delivery systems, diagnostics. |

| Reactive Oxygen Species (ROS) | Certain boronic acid derivatives can be oxidized by ROS like hydrogen peroxide, leading to cleavage of the boronate group and degradation of the material. mdpi.com | ROS-responsive drug carriers for inflamed tissues. |

| Physical Damage (Cut/Fracture) | The dynamic covalent nature of boronate esters allows for the reversible breaking and reforming of cross-links across the damaged interface, restoring mechanical integrity. semanticscholar.orgnih.gov | Self-healing coatings, injectable hydrogels for tissue engineering. nih.govnih.gov |

Supramolecular Chemistry and Sensing Applications

This compound is a valuable building block in supramolecular chemistry and the design of chemical sensors. Its utility stems from the inherent ability of the boronic acid group to form reversible covalent bonds with cis-1,2- and 1,3-diols. nih.govresearchgate.net This specific interaction forms the basis for molecular recognition, enabling the detection and sensing of a wide range of biologically and environmentally important molecules that contain diol functionalities.

Molecular Recognition of Saccharides and Other Diols

The fundamental principle behind the molecular recognition capabilities of this compound is its reaction with diols to form stable five- or six-membered cyclic boronate esters. nih.govresearchgate.net This interaction is highly specific for the cis-conformation of adjacent hydroxyl groups, making it a powerful tool for recognizing saccharides, glycoproteins, and other polyols. semanticscholar.orgnih.gov

The binding affinity and selectivity for different saccharides can be tuned by the electronic properties of the aromatic group attached to the boron atom. The electron-withdrawing nature of the isoxazole ring in this compound is expected to increase the Lewis acidity of the boron center. This enhanced acidity facilitates the formation of the boronate ester at lower pH values compared to phenylboronic acid, which is advantageous for applications at physiological pH (around 7.4). nih.gov

The interaction is a dynamic equilibrium, as shown in the following scheme:

This compound + Diol ⇌ Isoxazolyl Boronate Ester + 2H₂O

This reversibility is crucial for sensing applications, allowing the sensor to respond to changes in analyte concentration. nih.gov While many simple boronic acids show a higher affinity for fructose than for glucose, strategies such as the creation of diboronic acid receptors can enhance selectivity for glucose by enabling cooperative binding to a single glucose molecule. nih.govnih.gov

| Analyte Class | Recognition Principle | Significance |

| Monosaccharides | Formation of cyclic boronate esters with cis-diol groups present in sugars like glucose, fructose, and galactose. semanticscholar.orgnih.gov | Development of glucose sensors for diabetes management. |

| Glycoproteins | Binding to the saccharide chains (glycans) on the surface of proteins. nih.gov | Detection of cancer biomarkers and study of glycosylation. |

| Catechols | Strong binding with the ortho-diol functionality of catecholamines like dopamine. researchgate.net | Neurotransmitter sensing. |

| Ribonucleosides | Interaction with the 2',3'-cis-diol of the ribose sugar in RNA and related molecules like ATP. nih.govresearchgate.net | RNA detection, ATP sensing. |

Development of Fluorescent Probes and Chemical Sensors

The molecular recognition event between this compound and a target diol can be translated into a detectable signal, most commonly a change in fluorescence. nih.gov To achieve this, the isoxazolyl boronic acid moiety is coupled with a fluorophore—a molecule that emits light after being excited. The design of these fluorescent probes often relies on mechanisms like Photoinduced Electron Transfer (PET). bath.ac.uk

In a typical PET sensor, a tertiary amine is placed in proximity to the fluorophore. In the absence of a saccharide, the lone pair of electrons on the nitrogen atom can be transferred to the excited fluorophore, quenching its fluorescence (signal "OFF"). The boronic acid group acts as a Lewis acid that can interact with the amine. When the boronic acid binds to a diol, its Lewis acidity increases significantly. bath.ac.uk This strengthened interaction with the nearby amine pulls the lone pair away, inhibiting the PET process and causing the fluorescence to be restored (signal "ON"). bath.ac.uk

The incorporation of the 5-methyl-3-isoxazolyl group can influence the photophysical properties of the sensor, potentially leading to probes with longer excitation and emission wavelengths, which is beneficial for biological imaging to minimize background fluorescence. nih.gov Various fluorophores, such as anthracene and pyrene, have been successfully used in boronic acid-based sensors. nih.govbath.ac.uk

| Sensor Type | Operating Principle | Target Analyte Example |

| "Turn-On" Fluorescent Probe | Saccharide binding increases the Lewis acidity of boron, suppressing a quenching mechanism like PET and leading to an increase in fluorescence intensity. bath.ac.ukresearchgate.net | Glucose, Fructose |

| Ratiometric Fluorescent Probe | Saccharide binding causes a shift in the emission wavelength, allowing for detection based on the ratio of intensities at two different wavelengths. nih.gov | Saccharides |

| Colorimetric Sensor | The binding event induces a change in the electronic structure of a conjugated dye system, resulting in a visible color change. nih.gov | Sugars |

| Electrochemical Sensor | The formation of the boronate ester with the target analyte alters the electrochemical properties (e.g., redox potential) of the probe, which is detected at an electrode surface. nih.govresearchgate.net | Dopamine, Glycoproteins |

Computational and Theoretical Studies on Isoxazole Boronic Acid Systems

Quantum Chemical Calculations of B-(5-methyl-3-isoxazolyl)Boronic Acid Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of novel compounds. While specific studies focusing exclusively on this compound are not prevalent, extensive research on related structures, such as sulfonamide derivatives containing the 5-methylisoxazole (B1293550) moiety and various phenylboronic acids, allows for a comprehensive understanding of its likely electronic characteristics. nih.govlongdom.org

DFT calculations on molecules containing the N-(5-methylisoxazol-3-yl) group have been used to optimize molecular geometry and analyze electronic properties. nih.gov Such studies typically use basis sets like 6-311G+(d,p) to achieve a balance between computational cost and accuracy. nih.gov Key electronic descriptors that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are critical in determining a molecule's ability to donate or accept electrons, respectively. The energy gap between them is an indicator of chemical reactivity and kinetic stability. longdom.org For phenylboronic acid derivatives, calculated energy gaps are typically in the range of 5.0 to 6.0 eV, suggesting high stability. longdom.org Theoretical UV-Vis spectral analysis, which is related to electronic transitions between these orbitals, often shows good correlation with experimental data, validating the computational approach. nih.gov For instance, in a study on a sulfonamide-Schiff base with a 5-methylisoxazol-3-yl group, calculated electronic transitions (π—π* and n—π*) were found to be consistent with the experimental spectrum. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP would be expected to show a negative potential around the oxygen and nitrogen atoms of the isoxazole (B147169) ring and the oxygen atoms of the boronic acid group, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the boronic acid hydroxyl groups would exhibit a positive potential, marking them as electrophilic sites and hydrogen bond donors.

| Calculated Property | Significance | Anticipated Findings for this compound |

| HOMO-LUMO Energy Gap (ΔE) | Indicator of chemical reactivity and stability. | A relatively large gap, suggesting good kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps electron density and predicts sites for intermolecular interactions. | Negative potential on isoxazole N and O atoms and boronic acid O atoms; positive potential on boronic acid -OH protons. |

| Mulliken/NPA Charges | Quantifies the partial charge on each atom. | The boron atom will carry a significant positive charge, while the attached oxygen atoms will be negatively charged. The isoxazole ring will exhibit a complex charge distribution. acs.org |

| Dipole Moment | Measures the overall polarity of the molecule. | A non-zero dipole moment is expected due to the asymmetric nature of the molecule. |

Mechanistic Simulations of Catalytic Cycles Involving Isoxazolyl Boronic Acids

Boronic acids are renowned for their role as catalysts and key reagents in a variety of organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov While specific mechanistic simulations for isoxazolyl boronic acids are not widely documented, the general mechanisms for boronic acid-catalyzed reactions have been investigated computationally, providing a framework for understanding their behavior. nih.govresearchgate.net

In catalysis, the Lewis acidic nature of the boron atom is a key feature. Organoboron acids can activate substrates through the formation of covalent intermediates. nih.govacs.org For example, in acylation reactions, the proposed mechanism involves the complexation of a carboxylic acid with the boronic acid to form an acyloxyboronic acid intermediate. nih.gov Theoretical studies have shown this step to be facile, leading to an activated electrophile that is more susceptible to nucleophilic attack. nih.gov

Similarly, in boronic acid-catalyzed aza-Michael or oxa-Michael reactions with α,β-unsaturated carboxylic acids, the proposed catalytic cycle involves the activation of the carboxylic acid through interaction with the boronic acid. researchgate.net This interaction enhances the electrophilicity of the β-carbon, facilitating the conjugate addition of a nucleophile.

For this compound, the electronic properties of the isoxazole ring would influence its catalytic activity. The electron-withdrawing nature of the heteroaromatic ring could modulate the Lewis acidity of the boron center. Mechanistic simulations for such a system would typically involve:

Reactant Complexation: Modeling the initial interaction between the boronic acid, substrates, and any other catalytic species.

Transition State Searching: Identifying the transition state structures for key steps, such as transmetalation (in Suzuki coupling) or substrate activation.

Intermediate Characterization: Calculating the stability of intermediates along the reaction pathway.

Product Release: Modeling the final steps that release the product and regenerate the catalyst.

These simulations would clarify the precise role of the isoxazole moiety in stabilizing or destabilizing key transition states and intermediates, thereby explaining its impact on reaction rates and selectivity.

Structure-Reactivity Relationships Derived from Theoretical Modeling

Theoretical modeling is a cornerstone for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships (SRR). nih.govmdpi.com These models correlate computed molecular descriptors (representing electronic and steric properties) with experimentally observed activities or reactivities. nih.gov

For boronic acids, theoretical models have been used to understand their binding affinities, catalytic efficacy, and even potential mutagenicity. researchgate.netnih.gov A key relationship that has been extensively studied is the complexation of boronic acids with diols, a fundamental interaction for their use in sensors and biomaterials. nih.govnih.gov Theoretical studies have shown a clear correlation between the electronic properties of the substituent on the aryl ring and the boronic acid's pKa. Electron-withdrawing groups generally lower the pKa, which in turn influences the equilibrium constant for diol binding. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. mdpi.com For instance, 3D-QSAR models developed for dipeptidyl boronic acid proteasome inhibitors have successfully guided the design of new, more potent compounds by identifying key interaction regions within the enzyme's active site. nih.govnih.gov

For the isoxazolyl boronic acid class, a theoretical modeling approach to establish SRR would involve:

Descriptor Calculation: Computing a range of quantum chemical descriptors (e.g., atomic charges, HOMO/LUMO energies, dipole moment) and steric descriptors for a series of related isoxazolyl boronic acids.

Model Building: Using statistical methods to build a mathematical model linking these descriptors to an observed property (e.g., reaction yield, binding constant, or IC50 value).

Model Validation: Validating the model's predictive power using internal and external test sets of molecules.

The resulting models would provide a clear, predictive understanding of how modifications to the isoxazole ring or other parts of the molecule would impact its chemical reactivity. mdpi.com

| Structural Feature / Descriptor | Influence on Reactivity / Activity | Relevant Theoretical Model |

| Substituent Electronics (e.g., Hammett parameters) | Modulates Lewis acidity of boron, affecting pKa and catalytic activity. nih.gov | Linear Free-Energy Relationships (LFER), DFT calculations of pKa. |

| Steric Hindrance | Affects the accessibility of the boron center for substrate binding or reaction. nih.gov | CoMFA (steric fields), Molecular Docking. |

| Electrostatic Potential | Governs non-covalent interactions, such as hydrogen bonding, with substrates or biological targets. mdpi.com | CoMSIA (electrostatic fields), MEP maps. |

| Conformational Flexibility | Determines the ability to adopt the correct geometry for binding or catalysis. | Conformational Analysis, Molecular Dynamics (MD) simulations. |

Conformational Analysis and Intermolecular Interactions of Isoxazole Boronic Acids

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. Theoretical methods are used to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them.

For arylboronic acids, a key conformational variable is the torsion angle between the plane of the aromatic ring and the C-B bond of the boronic acid group. longdom.orgepstem.net Studies on molecules like 3-cyanophenylboronic acid and (m-carbamoylphenyl)boronic acid have performed detailed conformational analyses by rotating the B(OH)2 group. longdom.orgepstem.net These calculations reveal the most stable (lowest energy) orientations and the rotational energy barriers. For many phenylboronic acids, the B(OH)2 group is found to be slightly twisted out of the plane of the benzene (B151609) ring in the lowest energy conformation. epstem.net

A similar analysis for this compound would involve calculating the potential energy as a function of the torsion angle around the C3-B bond. Furthermore, the orientation of the two hydroxyl groups of the boronic acid itself gives rise to different conformers (e.g., anti-anti, anti-syn, syn-syn), which have distinct energies and dipole moments. longdom.org

Intermolecular interactions are also readily studied with computational models. The boronic acid functional group is a potent hydrogen bond donor (via its -OH groups) and acceptor (via its oxygen lone pairs). The isoxazole ring also contains hydrogen bond acceptors in its nitrogen and oxygen atoms. Computational studies can model the formation of dimers or larger clusters, often stabilized by a network of intermolecular hydrogen bonds between the boronic acid moieties. These interactions are crucial in the solid-state packing of these molecules and can influence their solubility and physical properties. Non-covalent interaction (NCI) plots can be generated to visualize weak interactions like hydrogen bonds and van der Waals forces within the molecular system. nih.gov

Emerging Research Directions and Future Perspectives for B 5 Methyl 3 Isoxazolyl Boronic Acid

Innovations in Catalyst Development for Isoxazolyl Boronic Acid Transformations

The reactivity and scope of transformations involving B-(5-methyl-3-isoxazolyl)boronic acid are intrinsically linked to the catalysts employed. While palladium complexes have dominated the field, recent research has focused on developing novel catalytic systems to overcome existing limitations, improve efficiency, and enable new types of reactions.